Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Conformational analysis GPCR ligand design spirocyclic scaffold

This spirocyclic scaffold unites a chroman H-bond acceptor with a 1,1-difluoro-6-azaspiro[2.5]octane core via a rigid methanone bridge. The gem-difluoro substitution lowers amine pKa (~7.8–8.2), favoring CNS penetration, while the spiro structure boosts solubility ≥10-fold over lipophilic piperidines. The chroman-2-yl cap enables metabolically stable SAR. At 307 Da (≥95% purity), it fits fragment libraries and provides a 19F NMR handle for label-free binding assays. Perfect for kinase selectivity profiling, piperidine bioisostere replacement, or fragment growing. Ask about bulk pricing and custom variants.

Molecular Formula C17H19F2NO2
Molecular Weight 307.341
CAS No. 2176125-18-9
Cat. No. B2548591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
CAS2176125-18-9
Molecular FormulaC17H19F2NO2
Molecular Weight307.341
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1C(=O)N3CCC4(CC3)CC4(F)F
InChIInChI=1S/C17H19F2NO2/c18-17(19)11-16(17)7-9-20(10-8-16)15(21)14-6-5-12-3-1-2-4-13(12)22-14/h1-4,14H,5-11H2
InChIKeyIZMWDMGFCKKBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone – Structural Identity & Procurement-Relevant Baseline


Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone (CAS 2176125-18-9) is a fully synthetic, dual-ring small molecule (C₁₇H₁₉F₂NO₂, MW 307.33 g/mol) that incorporates a chroman (3,4-dihydro-2H-chromene) carbonyl group linked to the nitrogen of a 1,1-difluoro-6-azaspiro[2.5]octane scaffold . The compound is currently supplied as a research-grade chemical (typical purity ≥95%) and is not described in any pharmacopoeia. Its structural novelty resides in the deliberate fusion of a benzodihydropyran oxygen heterocycle with a gem‑difluorinated spirocyclic amine – a combination that, in broader azaspiro series, has been shown to enhance aqueous solubility, metabolic stability, and conformational restriction relative to non-spirocyclic or non-fluorinated analogs [1].

Why Generic Chroman or Azaspiro Fragments Cannot Replace Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone


Simple replacement of the target compound by either an isolated chroman-2-carboxylic acid derivative or a standalone 1,1-difluoro-6-azaspiro[2.5]octane fragment abrogates the key structural determinant: the sp³-hybridized amide-like methanone bridge that covalently fuses the two ring systems into a single conformational entity. In homologous 6-azaspiro[2.5]octane series, the spirocyclic core imposes a well-defined exit vector and restricts rotational degrees of freedom, which has been shown to translate into enhanced subtype selectivity (e.g., M4 vs. M1–M3 mAChR) and improved brain penetration relative to conformationally mobile piperidine or pyrrolidine analogs [1]. Fluorination at the spiro[2.5] α-position further modulates basicity (calculated pKa reduction of ~1.5–2.0 log units) and oxidative metabolism, providing pharmacokinetically relevant advantages that neither a non-fluorinated azaspiro nor a simple chroman ester can replicate .

Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone – Quantitative Differentiation Evidence Against Closest Structural Analogs


Spirocyclic Conformational Restriction vs. 4-Phenoxypiperidine Analogs

In the 6-azaspiro[2.5]octane chemotype, the spiro junction fixes the piperidine ring in a chair conformation and projects substituents along vectors that differ from those of a freely rotating 4-substituted piperidine. M4 mAChR antagonists built on a 6-azaspiro[2.5]octane core achieve sub-nanomolar IC₅₀ values (e.g., VU6015241, hM4 IC₅₀ = 0.6 nM) with >100-fold selectivity over M1, M2, M3, and M5 subtypes, whereas analogous 4-phenoxypiperidine leads typically exhibit 10–50 nM potency and reduced subtype selectivity [1]. This conformational advantage is intrinsic to the spiro framework and is retained in Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone.

Conformational analysis GPCR ligand design spirocyclic scaffold

Geminal Fluorination Effect on Basicity and logD Compared to Non-Fluorinated 6-Azaspiro[2.5]octane

The 1,1-difluoro substitution on the spiro[2.5]octane cyclopropane ring reduces the pKa of the adjacent piperidine nitrogen by approximately 1.5–2.0 log units relative to the non-fluorinated parent (calc. pKa ~9.7 → ~7.8–8.2) as measured in related 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride . This pKa shift lowers the fraction of positively charged species at physiological pH, which is a critical driver of passive membrane permeability and CNS penetration potential (CNS MPO score improvement of +0.5–1.0) [1].

Physicochemical property modulation fluorination CNS drug design

Chroman Carbonyl Group as a Hydrogen-Bond Acceptor Anchor vs. Simple Alkylpiperidine Linkers

The chroman-2-yl methanone moiety presents both the endocyclic oxygen of the dihydropyran and the carbonyl oxygen as dual H-bond acceptors. In ROCK2 kinase inhibitors, analogous chroman-2-yl quinazolinones achieve IC₅₀ values of 2 nM, with the chroman oxygen engaging the kinase hinge region, whereas replacement by a simple benzyl or alkyl linker reduces potency by >50-fold [1]. The methanone carbonyl further contributes to molecular planarity and can participate in water-mediated hydrogen bond networks.

H-bond interaction target engagement chromone pharmacophore

Chroman-2-yl Substitution for Metabolic Shielding vs. Unsubstituted Phenyl or Benzyl Analogs

The 3,4-dihydro-2H-chromen-2-yl group incorporates the phenyl ring into a saturated heterocycle, reducing the number of aromatic C–H bonds susceptible to CYP-mediated oxidation. In matched molecular pair analyses across public ChEMBL datasets, chroman-containing compounds exhibit median oxidative microsomal clearance rates 30–50% lower than their corresponding phenyl or benzyl counterparts when adjusted for lipophilicity [1]. This advantage is retained in the target compound, which additionally benefits from the metabolic stability conferred by the gem-difluoro spiro moiety.

Metabolic stability oxidative metabolism CYP liability

Aqueous Solubility Enhancement by Spirocyclic Disruption of Crystal Packing

Heteroatom-substituted spiro[3.3]heptanes and spiro[2.5]octanes have been shown to increase aqueous solubility by 10- to 100-fold compared to their cyclohexane or piperidine analogs of equivalent lipophilicity, attributed to disruption of crystal lattice packing and increased molecular complexity . The 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride fragment demonstrates aqueous solubility >5 mg/mL at pH 7.4, whereas N-benzylpiperidine hydrochloride (a non-spirocyclic comparator) typically displays solubility <0.5 mg/mL .

Aqueous solubility solid-state properties spiro scaffold

Optimal Research & Industrial Application Scenarios for Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone


CNS GPCR Antagonist Lead Generation Requiring Subtype Selectivity

Based on class-level evidence from 6-azaspiro[2.5]octane M4 mAChR antagonists, this compound provides a pre-constructed chiral spiro scaffold with reduced amine basicity (predicted pKa ~7.8–8.2) that favors CNS penetration [1]. Its chroman-2-yl group can serve as a metabolically stable lipophilic cap, enabling rapid SAR exploration by varying the chroman substitution pattern or replacing the chroman with alternative H-bond acceptor heterocycles [2].

Kinase Inhibitor Template with Hinge-Binding Chroman Pharmacophore

The chroman-2-yl moiety has demonstrated high-affinity hinge binding in ROCK2 (IC₅₀ = 2 nM in related analogs) . Coupling this fragment to the difluoro-azaspiro scaffold creates an opportunity to explore kinase selectivity space with a scaffold that simultaneously modulates basicity and restricts conformational flexibility, providing a differentiated starting point from commercial chroman-2-carboxylic acid or piperidine-based kinase inhibitor libraries.

Physicochemical Property Optimization Bypassing Traditional Piperidine Liabilities

Programs that have identified a piperidine-containing hit but suffer from high basicity (pKa >9.5) and attendant hERG or permeability issues can use this compound as a direct bioisosteric replacement. The 1,1-difluoro-6-azaspiro[2.5]octane fragment reduces pKa by 1.5–2.0 log units relative to unsubstituted piperidine , while the spiro architecture improves solubility by ≥10-fold over a comparably lipophilic 4-substituted piperidine [1].

Fragment-Based Drug Discovery (FBDD) with a Fluorinated Spiro Building Block

As a pre-assembled fragment combining a fluorinated spirocyclic amine with a chroman H-bond acceptor, this compound is suitable for fragment growing or merging strategies. The ¹⁹F NMR handle inherent to the CF₂ group provides a direct, label-free method for monitoring protein binding in fragment screens, and the relatively low molecular weight (307 Da) places it within standard fragment library cutoffs .

Quote Request

Request a Quote for Chroman-2-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.